4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
Description
This compound features a benzamide core linked to a substituted imidazole ring via a thioether-containing acetamido bridge. Key structural elements include:
- Imidazole ring: Modified with a hydroxymethyl group at position 5 and a 2-((2-methoxyethyl)amino)-2-oxoethyl chain at position 1.
- Benzamide group: Provides a planar aromatic system for π-π interactions.
Properties
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-(2-methoxyethylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-28-7-6-20-15(25)9-23-14(10-24)8-21-18(23)29-11-16(26)22-13-4-2-12(3-5-13)17(19)27/h2-5,8,24H,6-7,9-11H2,1H3,(H2,19,27)(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNPAILZSBNMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Imidazole Ring : Known for its role in many biological processes, including enzyme catalysis and as a building block for amino acids.
- Thioether Linkage : Often involved in redox reactions and can affect the compound's interaction with biological targets.
- Amide Group : Commonly found in pharmaceuticals, enhancing solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibit significant anticancer activity. For instance, a study on imidazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis induction |
| B | MCF-7 | 15.0 | Cell cycle arrest |
| C | A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary research suggests that it may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate the exact mechanisms.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal model study, administration of the compound at varying doses resulted in significant tumor reduction compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.
Case Study 2: Synergistic Effects with Other Agents
Another investigation examined the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting potential for combination therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown:
- Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes, with major metabolites identified.
- Excretion : Excreted via urine, indicating renal clearance mechanisms.
Toxicity Studies
Toxicity assessments have indicated a favorable safety profile at therapeutic doses; however, higher doses resulted in hepatotoxicity and nephrotoxicity in animal models. Continuous monitoring and dose optimization are recommended for clinical applications.
Comparison with Similar Compounds
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structural Features :
- Benzimidazole core with a thioacetamido linker.
- 2,4-Dinitrophenyl substituent on the benzamide.
- The hydroxymethyl group in the target compound may improve solubility and hydrogen-bonding capacity.
Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives (9a–9e)
- Structural Features: Phenoxymethylbenzoimidazole linked to triazole and substituted thiazole rings. Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole.
- Biological Activity : Docking studies suggest enzyme inhibition (e.g., α-glucosidase), with bromophenyl derivative 9c showing strong binding interactions .
- Key Differences: The triazole-thiazole system in 9a–9e introduces additional hydrogen-bonding sites absent in the target compound. The methoxyethylamino chain in the target compound may confer better metabolic stability compared to halogenated aryl groups.
2-Thioxoimidazolidin-4-one Derivatives (e.g., Compound 7b)
- Structural Features: 2-Thioxoimidazolidinone core with a bromophenyl group and beta-lactam ring.
- Biological Activity : Antibacterial activity linked to beta-lactam-mediated inhibition of cell wall synthesis .
- Key Differences :
- The thioxo group in 7b enhances hydrogen-bonding compared to the thioether in the target compound.
- The target compound lacks a beta-lactam ring, suggesting divergent mechanisms of action.
Oxadiazole-Thio-Phenylethanone Derivatives
- Structural Features: Oxadiazole ring substituted with a thio-linked phenylethanone.
- Biological Activity: Limited data, but oxadiazoles are known for antimicrobial and anti-inflammatory properties .
- Key Differences: The oxadiazole ring’s electron-withdrawing nature contrasts with the electron-rich imidazole in the target compound. Phenylethanone may influence lipophilicity and membrane permeability differently than the benzamide group.
Structural and Functional Comparison Table
Research Findings and Implications
- Similarity Indexing: Compounds with >70% structural similarity to known bioactive molecules (e.g., SAHA) often share therapeutic mechanisms .
- Pharmacokinetics: The methoxyethylamino group may improve aqueous solubility compared to halogenated or nitro-substituted analogs, reducing toxicity risks .
- Synthetic Flexibility : The thioether-acetamido bridge allows modular substitution, enabling optimization for target specificity .
Notes
Structural Insights : The hydroxymethyl and methoxyethyl groups in the target compound likely enhance pharmacokinetic profiles but require in vitro validation.
Limitations : Direct biological data for the target compound are absent; comparisons are inferred from structural analogs.
Future Directions : Computational docking studies and in vitro assays are recommended to confirm hypothesized mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
